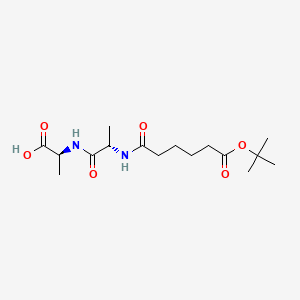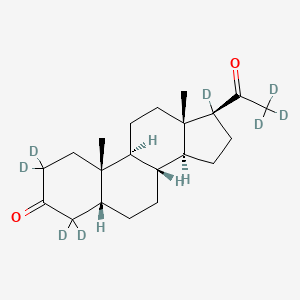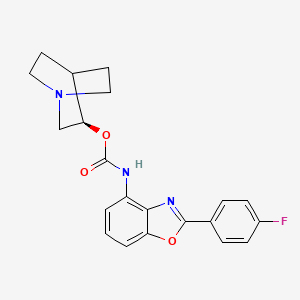
Deoxycorticosterone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycorticosterone-d7 is a deuterated form of deoxycorticosterone, a steroid hormone produced by the adrenal gland. It is primarily used in scientific research to study the physiological and biochemical effects of deoxycorticosterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxycorticosterone-d7 involves the incorporation of deuterium atoms into the deoxycorticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of deoxycorticosterone can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
Deoxycorticosterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corticosterone-d7.
Reduction: Reduction of this compound can yield 11-deoxycortisol-d7.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions include corticosterone-d7, 11-deoxycortisol-d7, and various substituted derivatives of this compound.
科学的研究の応用
Deoxycorticosterone-d7 is extensively used in scientific research, including:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: this compound is used to study the metabolic pathways and physiological effects of deoxycorticosterone in biological systems.
Medicine: Research involving this compound helps in understanding the role of mineralocorticoids in diseases such as Addison’s disease and congenital adrenal hyperplasia.
Industry: It is used in the development and validation of analytical methods for steroid hormone analysis in pharmaceutical and clinical research.
作用機序
Deoxycorticosterone-d7 exerts its effects by binding to the mineralocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including electrolyte balance and blood pressure regulation.
類似化合物との比較
Similar Compounds
11-Deoxycortisol: Another steroid hormone involved in the biosynthesis of cortisol.
Corticosterone: A glucocorticoid hormone that is a precursor to aldosterone.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness
Deoxycorticosterone-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form allows for precise quantification and analysis of steroid hormones in complex biological matrices.
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2 |
InChIキー |
ZESRJSPZRDMNHY-UPAPPNOESA-N |
異性体SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

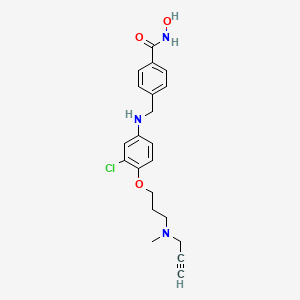
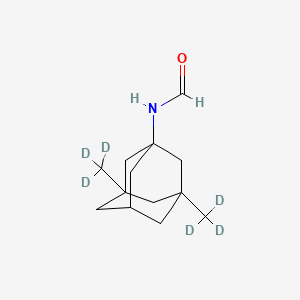
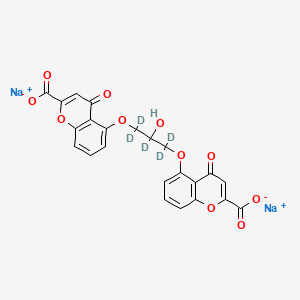

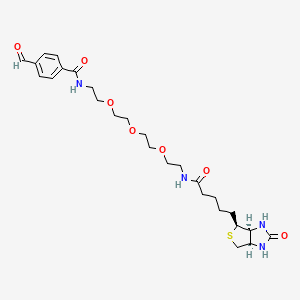
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
